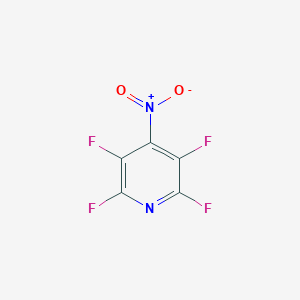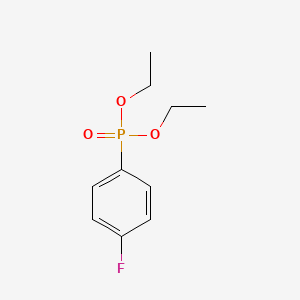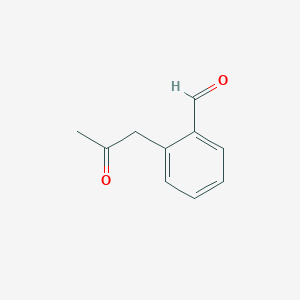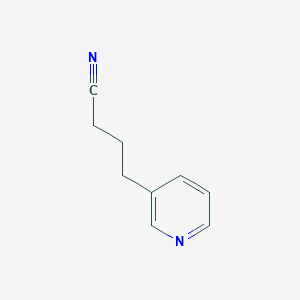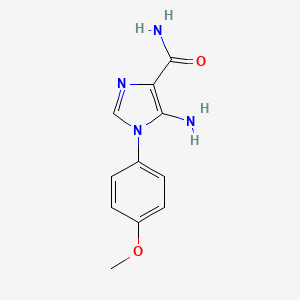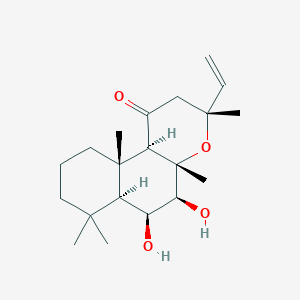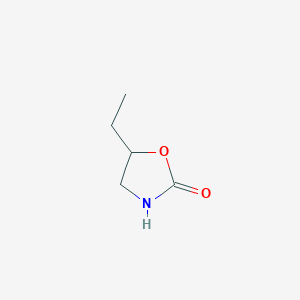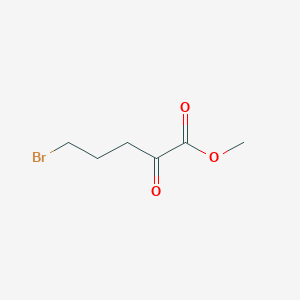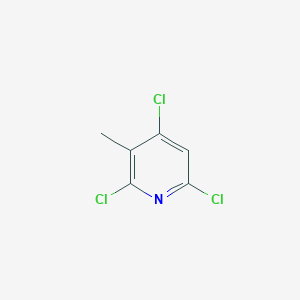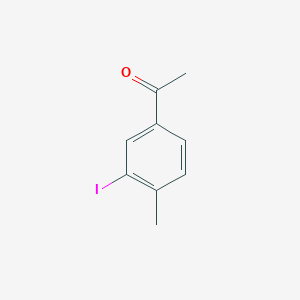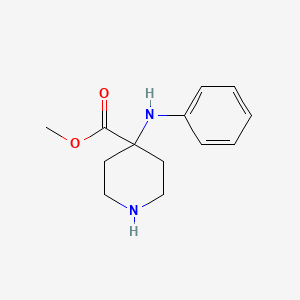
4-anilinopiperidin-4-ilcarboxilato de metilo
Descripción general
Descripción
4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester, commonly known as P4, is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a white crystalline powder that is soluble in water and organic solvents. P4 has been studied extensively in the fields of neuroscience, pharmacology, and medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Vías Metabólicas de los Análogos del Fentanilo
El 4-anilinopiperidin-4-ilcarboxilato de metilo es un componente clave en la síntesis de nuevos análogos del fentanilo . Estos análogos han surgido recientemente en los mercados de drogas de todo el mundo con un alto potencial para producir adicción y efectos adversos graves que incluyen coma y muerte . El metabolismo de estos nuevos análogos del fentanilo generalmente involucra reacciones como hidrólisis, hidroxilación, N- y O-desalquilación y O-metilación .
Analgésicos
El compuesto se utiliza en la síntesis de algunas 1-alquil y l-aralkil-4-(N-fenilpropionamido)piperidinas y derivados relacionados . Estos compuestos han mostrado variaciones de actividad entre los derivados de 1-metil, 1-bencilo y 1-feniletilo . Se asemejan a los de la anilida de cadena abierta correspondiente en lugar de los analgésicos de 4-fenilpiperidina .
3. Reactivo para la Arilación C-2 de Piperidinas El piperidin-4-ilcarboxilato de metilo es un reactivo para la arilación C-2 de piperidinas a través de la activación dirigida C-H sp3 catalizada por metales de transición . Este proceso es crucial en la síntesis de varios compuestos orgánicos complejos.
Síntesis de Agentes Antituberculosos
El compuesto se utiliza como reactivo para la síntesis de agentes antituberculosos . Estos agentes son cruciales en el tratamiento de la tuberculosis, una enfermedad infecciosa grave.
Inhibidores de Aminopirazina
El piperidin-4-ilcarboxilato de metilo se utiliza en la síntesis de inhibidores de aminopirazina . Estos inhibidores pueden utilizarse en el tratamiento de diversas enfermedades.
Inhibidores de la Quinasa D Proteica
El compuesto se utiliza en la síntesis de inhibidores de la quinasa D proteica de naftiridina disponibles por vía oral . Estos inhibidores pueden utilizarse en el tratamiento de diversas enfermedades, incluido el cáncer.
Catalizador de Hidrogenación Asimétrica
El piperidin-4-ilcarboxilato de metilo se utiliza en la síntesis de un catalizador escalable para la hidrogenación asimétrica . La hidrogenación asimétrica es un proceso clave en la producción de diversos productos farmacéuticos y químicos finos.
Mecanismo De Acción
Target of Action
Methyl 4-anilinopiperidine-4-carboxylate, also known as 1-Boc-4-AP, is a compound used as an intermediate in the manufacture of fentanyl and various related derivatives . Fentanyl is a potent opioid receptor agonist, and its primary targets are the mu-opioid receptors in the central nervous system .
Mode of Action
As an intermediate in the synthesis of fentanyl, methyl 4-anilinopiperidine-4-carboxylate contributes to the overall mode of action of these opioids. Fentanyl and its analogs bind to the mu-opioid receptors, mimicking the effects of endogenous opioids by inhibiting the release of nociceptive neurotransmitters and causing analgesia and euphoria .
Biochemical Pathways
The metabolism of new fentanyl analogs, which methyl 4-anilinopiperidine-4-carboxylate can be a precursor to, generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Fentanyl and its analogs, which this compound can be converted into, are known for their rapid onset and short duration of action .
Result of Action
The result of the action of fentanyl and its analogs, synthesized using methyl 4-anilinopiperidine-4-carboxylate, is potent analgesia and a sense of euphoria. These compounds also have a high potential for addiction and can cause severe adverse effects, including respiratory depression, coma, and death .
Propiedades
IUPAC Name |
methyl 4-anilinopiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12(16)13(7-9-14-10-8-13)15-11-5-3-2-4-6-11/h2-6,14-15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSHHYWRCBCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485922 | |
| Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61085-80-1 | |
| Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

